molecular formula C27H32O15 B13387994 Eriodictyol-7-O-neohesperidoside

Eriodictyol-7-O-neohesperidoside

Cat. No.: B13387994
M. Wt: 596.5 g/mol
InChI Key: OBKKEZLIABHSGY-UHFFFAOYSA-N
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Description

Eriodictyol-7-O-neohesperidoside is a flavonoid glycoside, specifically a 7-O-glycoside of the flavanone eriodictyol and the disaccharide neohesperidose. This compound is found in various citrus fruits and medicinal plants and is known for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eriodictyol-7-O-neohesperidoside can be synthesized through the glycosylation of eriodictyol with neohesperidose. The reaction typically involves the use of glycosyl donors and acceptors under specific conditions to form the glycosidic bond. Common reagents include glycosyl halides and catalysts such as silver carbonate or triflates .

Industrial Production Methods

Industrial production of this compound often involves extraction from citrus by-products. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are used to isolate and purify the compound from citrus peels and other plant materials .

Chemical Reactions Analysis

Types of Reactions

Eriodictyol-7-O-neohesperidoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavanones, and substituted glycosides .

Mechanism of Action

Comparison with Similar Compounds

Eriodictyol-7-O-neohesperidoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:

This compound stands out due to its specific molecular structure, which influences its biological activity and potential therapeutic applications.

Properties

IUPAC Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKKEZLIABHSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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